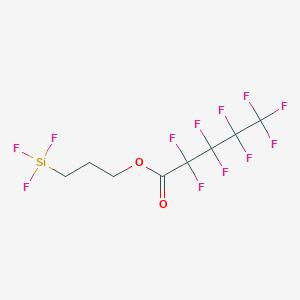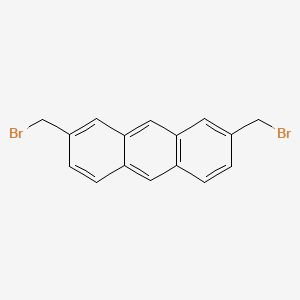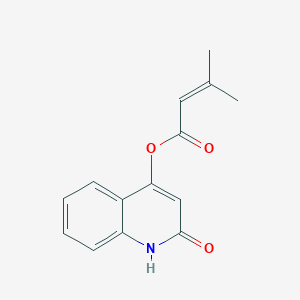
2-Oxo-1,2-dihydroquinolin-4-yl 3-methylbut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo-1,2-dihydroquinolin-4-yl 3-methylbut-2-enoate is a compound belonging to the quinolone family Quinolones are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-dihydroquinolin-4-yl 3-methylbut-2-enoate typically involves the reaction of quinolin-2-ones with suitable reagents. One common method is the reaction of anthranilic acid derivatives with appropriate alkenes under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.
化学反应分析
Types of Reactions
2-Oxo-1,2-dihydroquinolin-4-yl 3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Nucleophiles/Electrophiles: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学研究应用
2-Oxo-1,2-dihydroquinolin-4-yl 3-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biological processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the production of specialty chemicals.
作用机制
The mechanism by which 2-Oxo-1,2-dihydroquinolin-4-yl 3-methylbut-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinolone core structure and exhibit comparable biological activities.
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These derivatives are known for their inhibitory effects on enzymes such as acetylcholinesterase.
Uniqueness
2-Oxo-1,2-dihydroquinolin-4-yl 3-methylbut-2-enoate stands out due to its specific functional groups, which confer unique chemical and biological properties
属性
CAS 编号 |
91794-19-3 |
|---|---|
分子式 |
C14H13NO3 |
分子量 |
243.26 g/mol |
IUPAC 名称 |
(2-oxo-1H-quinolin-4-yl) 3-methylbut-2-enoate |
InChI |
InChI=1S/C14H13NO3/c1-9(2)7-14(17)18-12-8-13(16)15-11-6-4-3-5-10(11)12/h3-8H,1-2H3,(H,15,16) |
InChI 键 |
JZTSCMFKSUZLGF-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC(=O)OC1=CC(=O)NC2=CC=CC=C21)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






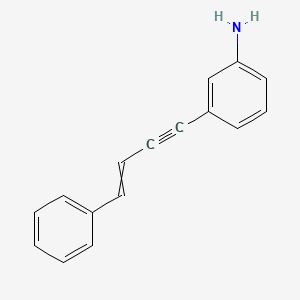
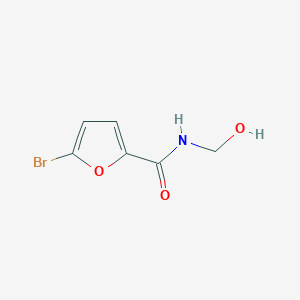
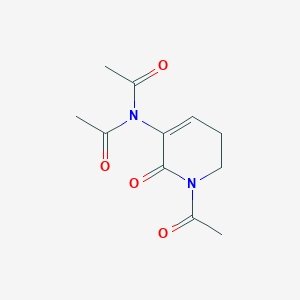

![N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368795.png)
![2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole](/img/structure/B14368800.png)
